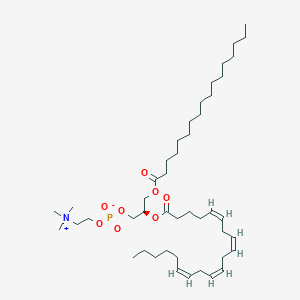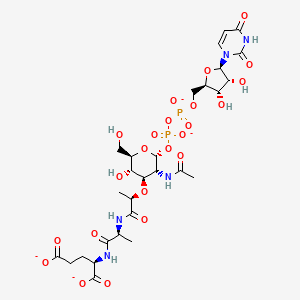
UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate(4-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate(4-) is a UDP-N-acetylmuramoyl-L-alanyl-D-glutamate(4-) in which the muramoyl fragment has alpha-configuration at its anomeric centre; major species at pH 7.3. It is a conjugate base of an UDP-N-acetyl-alpha-muramoyl-L-alanyl-D-glutamic acid.
Applications De Recherche Scientifique
Enzymatic Mechanism and Structural Analysis
Enzymatic Role in Bacterial Cell-Wall Peptidoglycan Biosynthesis : UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate is essential in the biosynthesis of bacterial cell-wall peptidoglycan. It acts as a substrate for enzymes like MurD ligase, playing a key role in forming the peptidoglycan precursor (Gordon et al., 2001).
Crystallographic Studies for Mechanistic Insights : Crystal structures of enzyme complexes with UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate have provided valuable insights into the enzymatic mechanisms of peptidoglycan biosynthesis. These studies facilitate understanding the sequential addition of amino acids in the peptidoglycan precursor formation (Bertrand et al., 1999).
Computational and Molecular Modeling
Molecular Modeling and Drug Design : Computational studies using hybrid quantum mechanical/molecular mechanical (QM/MM) approaches have been conducted to understand the catalytic mechanism of MurD ligase with UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate. These studies are crucial in designing novel inhibitors for MurD as potential antibacterial drugs (Perdih et al., 2009).
In Silico Drug Target Studies : Structural-based in silico studies of enzymes like MurE, which utilize UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate, have identified potential compounds for inhibition. These findings are pivotal in developing new drugs against bacterial infections (Amera et al., 2019).
Implications for Antibacterial Drug Development
Antibacterial Drug Targets : Research into MurD ligase, which uses UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate as a substrate, has led to the discovery of potential inhibitors. This enzyme is a promising target for developing novel antibacterial agents due to its essential role in bacterial cell wall synthesis (Tanner et al., 1996).
Structure-Activity Relationship Studies : Investigations into structural similarities between enzymes like MurD and folylpolyglutamate synthetase have implications for understanding substrate-induced conformational changes in these enzymes. Such studies are significant in the context of developing inhibitors targeting bacterial peptidoglycan biosynthesis (Sheng et al., 2000).
Propriétés
Nom du produit |
UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-glutamate(4-) |
|---|---|
Formule moléculaire |
C28H39N5O23P2-4 |
Poids moléculaire |
875.6 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]pentanedioate |
InChI |
InChI=1S/C28H43N5O23P2/c1-10(23(42)31-13(26(44)45)4-5-17(37)38)29-24(43)11(2)52-22-18(30-12(3)35)27(54-14(8-34)20(22)40)55-58(49,50)56-57(47,48)51-9-15-19(39)21(41)25(53-15)33-7-6-16(36)32-28(33)46/h6-7,10-11,13-15,18-22,25,27,34,39-41H,4-5,8-9H2,1-3H3,(H,29,43)(H,30,35)(H,31,42)(H,37,38)(H,44,45)(H,47,48)(H,49,50)(H,32,36,46)/p-4/t10-,11+,13+,14+,15+,18+,19+,20+,21+,22+,25+,27+/m0/s1 |
Clé InChI |
OJZCATPXPWFLHF-HPUCEMLMSA-J |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](CCC(=O)[O-])C(=O)[O-])NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(CCC(=O)[O-])C(=O)[O-])NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



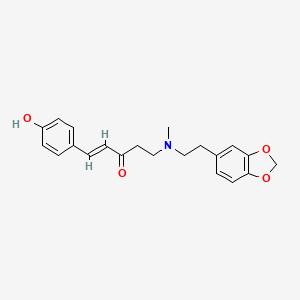
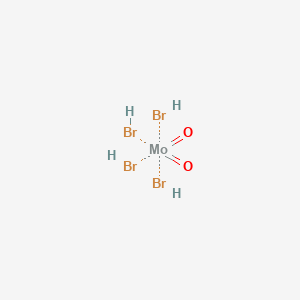
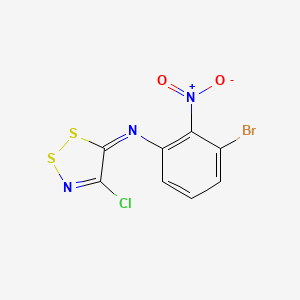
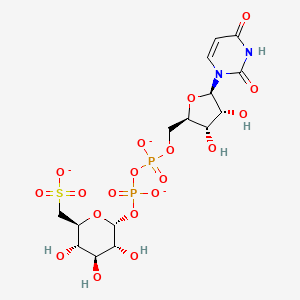
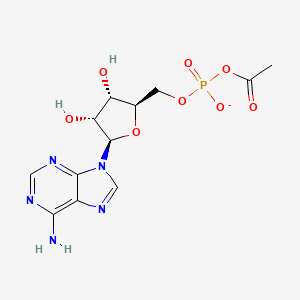
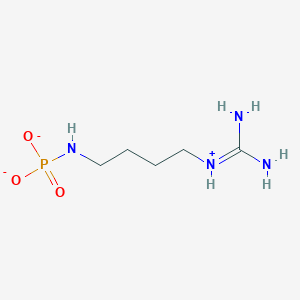
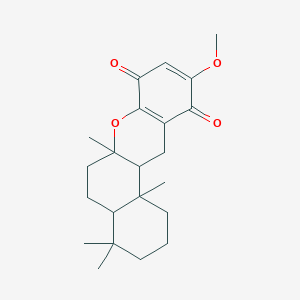
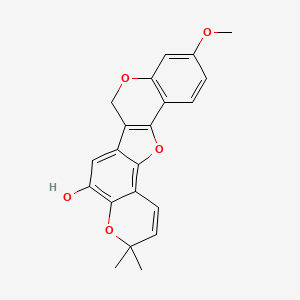
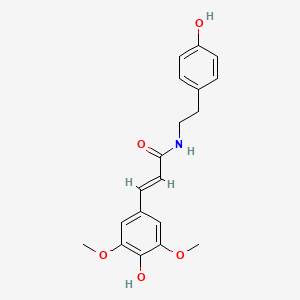
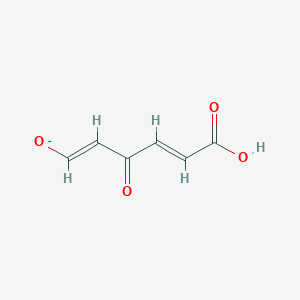
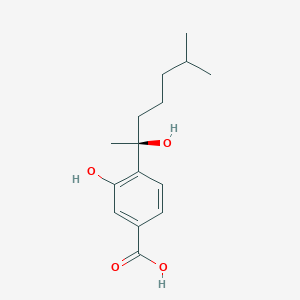
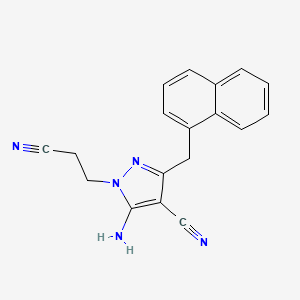
![6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene](/img/structure/B1262878.png)
